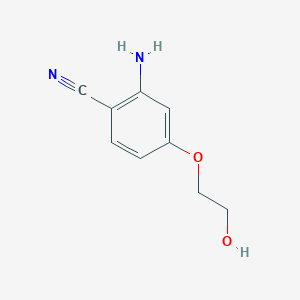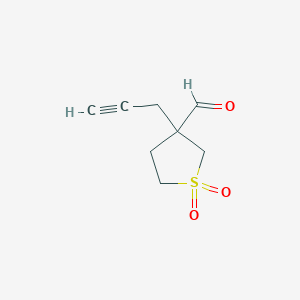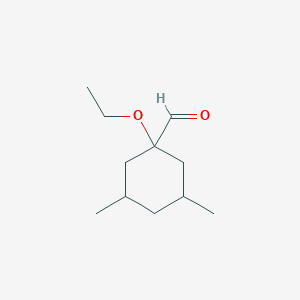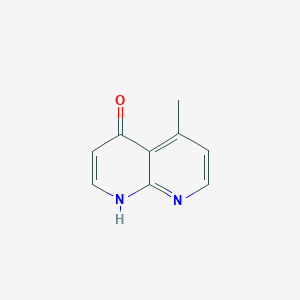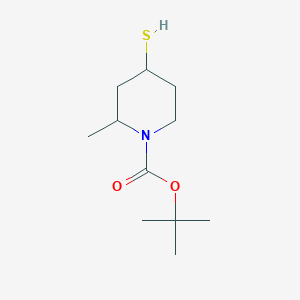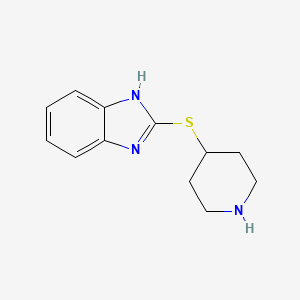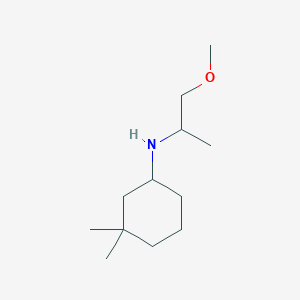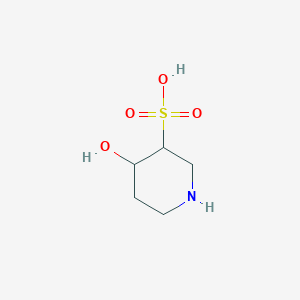
4-Hydroxypiperidine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypiperidine-3-sulfonic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group at the fourth position and a sulfonic acid group at the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-3-sulfonic acid typically involves the hydroxylation of piperidine derivatives followed by sulfonation. One common method includes the reaction of piperidine with a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group. Subsequently, the sulfonic acid group can be introduced using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Oxopiperidine-3-sulfonic acid or 4-carboxypiperidine-3-sulfonic acid.
Reduction: 4-Hydroxypiperidine-3-sulfonate or 4-hydroxypiperidine-3-sulfinate.
Substitution: Various alkylated or acylated derivatives of this compound.
Scientific Research Applications
4-Hydroxypiperidine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-hydroxypiperidine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
4-Hydroxypyridine-3-sulfonic acid: Similar structure but with a pyridine ring instead of a piperidine ring.
4-Hydroxy-3-pyridinesulfonic acid: Another pyridine derivative with similar functional groups.
4-Hydroxypiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness: 4-Hydroxypiperidine-3-sulfonic acid is unique due to its combination of a hydroxyl group and a sulfonic acid group on a piperidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H11NO4S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-hydroxypiperidine-3-sulfonic acid |
InChI |
InChI=1S/C5H11NO4S/c7-4-1-2-6-3-5(4)11(8,9)10/h4-7H,1-3H2,(H,8,9,10) |
InChI Key |
YFINGRYNNZDFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-3-yn-2-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B13290672.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13290674.png)
![1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane](/img/structure/B13290695.png)
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13290700.png)
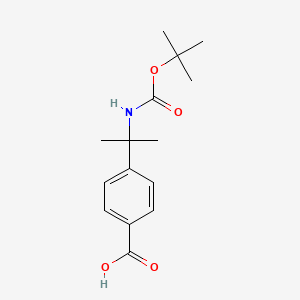
![6-(1,3-benzodioxol-5-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13290706.png)
![8-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13290713.png)
